

An In-depth Technical Guide to p-Coumaryl Alcohol

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Compound of Interest		
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This technical guide provides a comprehensive overview of **p-coumaryl alcohol**, a key monolignol in plant biology with significant potential in various research and development fields. The document details its chemical structure, physicochemical properties, relevant experimental protocols, and its role in key biosynthetic pathways.

Chemical Structure and Formula

p-Coumaryl alcohol, also known as 4-hydroxycinnamyl alcohol, is a phenylpropanoid synthesized in plants through the shikimate pathway.[1] It is one of the three primary monolignols that serve as building blocks for the complex polymer lignin.[2] The chemical formula for **p-coumaryl alcohol** is C₉H₁₀O₂.[3] It exists as trans and cis isomers, with the trans (E) isomer being the more common and stable form.[4][5]

Below is a two-dimensional representation of the chemical structure of trans-**p-coumaryl** alcohol.

Caption: Chemical structure of trans-p-Coumaryl alcohol.

Physicochemical and Spectroscopic Data

p-Coumaryl alcohol is a solid at room temperature and has been characterized by various analytical techniques.[4] A summary of its key properties is provided in the table below.



Property	Value	Reference
Chemical Formula	C ₉ H ₁₀ O ₂	[1][2][3]
Molecular Weight	150.17 g/mol	[1][2][3]
IUPAC Name	4-[(E)-3-hydroxyprop-1- enyl]phenol	[2][4]
Synonyms	p-Hydroxycinnamyl alcohol, 4- Coumaryl alcohol	[3][4]
CAS Number	3690-05-9	[2][3]
Boiling Point	323.5 °C	[1]
Melting Point	213.5 °C	[4]
Appearance	Solid	[4]
¹³ C NMR (in DMSO)	157.07, 128.92, 128.15, 127.64, 127.42, 115.62, 61.98 ppm	[6]
¹ H NMR (in DMSO)	7.23, 6.71, 6.43, 6.13, 4.07 ppm	[6]
IR Spectroscopy	OH stretch fundamental observed at 3599 cm ⁻¹	[7]

Experimental Protocols

A facile and large-scale synthesis of **p-coumaryl alcohol** can be achieved through the selective 1,2-reduction of p-coumarate esters using diisobutylaluminum hydride (DIBAL-H) as the reducing agent.[8]

Methodology:

- The starting material, a p-coumarate ester (e.g., ethyl p-coumarate), is dissolved in a suitable solvent such as toluene.
- The solution is cooled to 0 °C in an ice bath.



- Diisobutylaluminum hydride (DIBAL-H) is added dropwise to the cooled solution. The 1,2-reduction of the ester group selectively yields the corresponding alcohol without affecting the double bond in the propenyl side chain.
- The reaction is monitored for completion using techniques like Thin Layer Chromatography (TLC).
- Upon completion, the reaction is quenched, and the crude **p-coumaryl alcohol** is extracted.
- The crude product is then purified by crystallization from a solvent mixture such as acetone/petroleum ether to yield pure **p-coumaryl alcohol** as a white solid.[8] This method has been reported to achieve a yield of 92%.[8]

The identification and quantification of **p-coumaryl alcohol** and its derivatives, such as dilignols formed during enzymatic dehydrogenation, can be performed using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectrometry.[9]

Methodology:

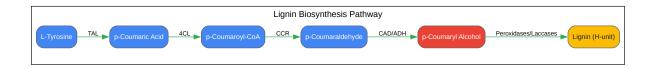
- Sample Preparation: For the analysis of dilignols, a sample of **p-coumaryl alcohol** is subjected to enzymatic dehydrogenation using a peroxidase and H₂O₂ system. The resulting dilignols are then extracted with ethyl acetate.[9]
- Gas Chromatography (GC): The extracted sample is derivatized, for example, by silylation, to increase its volatility. The derivatized sample is then injected into a gas chromatograph equipped with an appropriate column and detector (e.g., Flame Ionization Detector FID or Mass Spectrometer MS). The retention times of the peaks are compared with those of known standards for identification.[9]
- Nuclear Magnetic Resonance (NMR) Spectrometry: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra are acquired. The chemical shifts, coupling constants, and integration of the signals are analyzed to determine the structure and relative amounts of the components in the mixture.[6][9]

Biosynthetic Pathways and Biological Roles

p-Coumaryl alcohol is a central intermediate in several biosynthetic pathways in plants.



p-Coumaryl alcohol is a primary precursor in the biosynthesis of lignin, a complex polymer that provides structural integrity to plant cell walls.[1] The pathway begins with the amino acid L-tyrosine.



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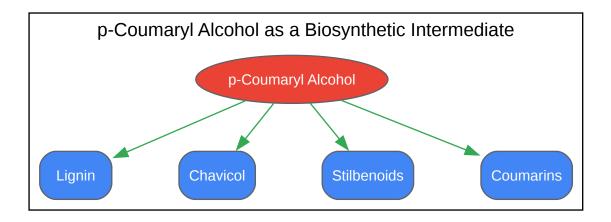
Caption: Biosynthesis of H-type lignin from L-Tyrosine.

The key enzymatic steps are:

- Tyrosine ammonia lyase (TAL): Converts L-tyrosine to p-coumaric acid.[2]
- 4-coumarate:CoA ligase (4CL): Activates p-coumaric acid to p-coumaroyl-CoA.[2]
- Cinnamoyl-CoA reductase (CCR): Reduces p-coumaroyl-CoA to p-coumaraldehyde.[2]
- Cinnamyl alcohol dehydrogenase (CAD) or other alcohol dehydrogenases (ADH): Reduces p-coumaraldehyde to p-coumaryl alcohol.[2]
- Peroxidases and Laccases: Catalyze the radical-mediated polymerization of p-coumaryl alcohol into the lignin polymer.[1]

Beyond lignin, **p-coumaryl alcohol** serves as a precursor for the biosynthesis of other important plant secondary metabolites, including chavicol, stilbenoids, and coumarins.[10] This highlights its central role in the phenylpropanoid pathway.





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Caption: p-Coumaryl alcohol as a central precursor.

Recent research has identified trans-**p-coumaryl alcohol** as a bioactive compound with significant anti-inflammatory properties. A 2025 study demonstrated its ability to inhibit the production of key pro-inflammatory cytokines, TNF- α and IL-6.[2] At a concentration of 12.5 μ g/mL, it showed superior inhibitory activity compared to the standard anti-inflammatory drug indomethacin.[2] This suggests its potential for the development of new therapeutic agents for immune-mediated conditions.

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